molecular formula C18H18O4S B1331198 Bis(4-allyloxyphenyl)sulfone CAS No. 41481-63-4

Bis(4-allyloxyphenyl)sulfone

Cat. No. B1331198
CAS No.: 41481-63-4
M. Wt: 330.4 g/mol
InChI Key: JUNVYDTYJZSTKY-UHFFFAOYSA-N
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Patent
US04596997

Procedure details

A flask was charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol, and the resulting mixture was dissolved completely to form a solution. To this solution were added 1 part of trioctylmethylammonium chloride (a phase transfer catalyst) and then 36.3 parts of allyl bromide. The resulting solution was reacted at 50° to 60° C. for 15 hours, and toluene was steam-distilled to obtain pale yellow crystals. After filtration, the crystals were washed with 100 parts of methanol to obtain white crystals of bis(4-allyloxyphenyl) sulfone of formula (4). Yield: 30.5 parts (91.2%), m.p.: 143° to 146° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[S:4]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5].[CH2:21](Br)[CH:22]=[CH2:23].[C:25]1(C)[CH:30]=CC=C[CH:26]=1>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC>[CH2:21]([O:13][C:10]1[CH:11]=[CH:12][C:7]([S:4]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH2:30][CH:25]=[CH2:26])=[CH:16][CH:15]=2)(=[O:6])=[O:5])=[CH:8][CH:9]=1)[CH:22]=[CH2:23] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the resulting mixture was dissolved completely
CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
The resulting solution was reacted at 50° to 60° C. for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
toluene was steam-distilled
CUSTOM
Type
CUSTOM
Details
to obtain pale yellow crystals
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the crystals were washed with 100 parts of methanol

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)OCC=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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